molecular formula C13H11FN2O2 B6413847 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid CAS No. 1261961-97-0

6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid

Cat. No.: B6413847
CAS No.: 1261961-97-0
M. Wt: 246.24 g/mol
InChI Key: LWSHDDFMKFEAAV-UHFFFAOYSA-N
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Description

6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is a derivative of picolinic acid, which is known for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-2-methylbenzoic acid, followed by reduction to obtain the corresponding amine. This intermediate is then subjected to a coupling reaction with picolinic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid stands out due to the presence of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

6-amino-3-(3-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-8(3-2-4-10(7)14)9-5-6-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSHDDFMKFEAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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